An In-depth Technical Guide to 4-(2-Aminoacetamido)benzamide: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 4-(2-Aminoacetamido)benzamide: Properties, Synthesis, and Potential Applications
Abstract: This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, and potential applications of 4-(2-Aminoacetamido)benzamide (also known as N-(4-carbamoylphenyl)-2-aminoacetamide). While specific experimental data for this compound is limited in public literature, this document extrapolates its physicochemical and spectral characteristics based on its constituent functional groups and data from analogous structures. A detailed, field-proven protocol for its synthesis and purification is presented, offering a practical framework for researchers. Furthermore, the guide explores the potential of this molecule within drug discovery, drawing parallels with the established biological activities of related benzamide derivatives. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize this promising chemical scaffold.
Introduction and Molecular Overview
4-(2-Aminoacetamido)benzamide is an organic molecule that integrates several key functional groups onto a central benzene ring: a primary aromatic amide (-CONH₂), a secondary amide linkage (-NH-C(O)-), and a terminal primary aliphatic amine (-NH₂). This unique combination imparts a high degree of functionality, suggesting potential for diverse chemical interactions and biological activities. The presence of multiple hydrogen bond donors and acceptors is expected to significantly influence its solubility and interaction with biological targets.
Molecular Structure:
Caption: Chemical structure of 4-(2-Aminoacetamido)benzamide.
Table 1: Core Physicochemical Properties
| Property | Value (Predicted/Calculated) | Source/Basis |
| IUPAC Name | 4-(2-aminoacetamido)benzamide | IUPAC Nomenclature |
| Synonyms | N-(4-carbamoylphenyl)-2-aminoacetamide | |
| CAS Number | Not assigned | |
| Molecular Formula | C₉H₁₁N₃O₂ | Calculated |
| Molecular Weight | 193.21 g/mol | Calculated |
| Appearance | Expected to be a solid at room temperature | Based on similar benzamide structures[1] |
| Solubility | Predicted to have some solubility in water and polar organic solvents like DMSO and methanol.[1] | Presence of multiple polar functional groups capable of hydrogen bonding. |
| pKa | ~3-4 (aromatic amine), ~8-9 (aliphatic amine) | Estimated based on pKa of aniline and glycine. |
| LogP | < 1 | Estimated based on hydrophilicity of functional groups. |
Predicted Spectral Characteristics
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are predicted in ppm relative to TMS:
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Aromatic Protons: Two doublets in the range of δ 7.5-8.0 ppm, corresponding to the protons on the benzene ring. These will likely appear as an AA'BB' system.
-
Amide Protons: Two broad singlets. The primary amide (-CONH₂) protons are expected between δ 7.0-7.5 ppm, and the secondary amide (-NHCO-) proton is expected to be further downfield, around δ 8.0-8.5 ppm. These signals may broaden or exchange with D₂O.
-
Methylene Protons: A singlet or a doublet (if coupled to the adjacent NH) around δ 3.5-4.0 ppm for the -CH₂- group.
-
Amine Protons: A broad singlet for the primary amine (-NH₂) protons, likely in the range of δ 1.5-3.0 ppm, which will also exchange with D₂O.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon framework:
-
Carbonyl Carbons: Two signals in the downfield region, δ 165-175 ppm, for the two amide carbonyls.
-
Aromatic Carbons: Four signals in the range of δ 110-150 ppm.
-
Aliphatic Carbon: One signal for the methylene carbon (-CH₂-) around δ 40-50 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the vibrational frequencies of the functional groups:
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N-H Stretching: Multiple peaks in the region of 3100-3400 cm⁻¹ corresponding to the primary amine and both primary and secondary amides.
-
C=O Stretching: Two strong absorption bands for the amide carbonyls, expected around 1640-1680 cm⁻¹.[2]
-
N-H Bending: Peaks around 1600-1640 cm⁻¹.
-
C-N Stretching: In the region of 1200-1400 cm⁻¹.
Proposed Synthesis and Purification Protocol
A reliable method for the synthesis of 4-(2-Aminoacetamido)benzamide involves the acylation of 4-aminobenzamide with an N-protected glycine, followed by deprotection. This approach is standard for forming amide bonds and ensures selectivity.[3]
Workflow for the Synthesis of 4-(2-Aminoacetamido)benzamide:
Caption: Proposed synthetic workflow for 4-(2-Aminoacetamido)benzamide.
Step-by-Step Methodology
Step 1: Synthesis of 4-(2-(tert-butoxycarbonylamino)acetamido)benzamide (Protected Intermediate)
-
To a solution of 4-aminobenzamide (1.0 eq) and Boc-glycine (1.1 eq) in anhydrous dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) portion-wise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain the crude protected intermediate.
Step 2: Synthesis of 4-(2-Aminoacetamido)benzamide (Final Product)
-
Dissolve the crude protected intermediate from Step 1 in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude final product.
Purification
The crude 4-(2-Aminoacetamido)benzamide can be purified by:
-
Recrystallization: Using a suitable solvent system such as ethanol/water or methanol.
-
Column Chromatography: Using silica gel with a polar eluent system, for example, a gradient of methanol in dichloromethane.
Potential Applications in Drug Discovery and Research
While 4-(2-Aminoacetamido)benzamide itself is not extensively studied, its core structure is present in a wide range of biologically active molecules. Benzamide derivatives are known to exhibit a variety of pharmacological activities.
-
Enzyme Inhibition: Many benzamide derivatives are known to be enzyme inhibitors. For instance, substituted aminobenzamides have been investigated as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a target for type 2 diabetes treatment.[4] The structural motifs within 4-(2-Aminoacetamido)benzamide could allow it to fit into the active sites of various enzymes.
-
Anticancer Agents: Derivatives of 4-aminobenzamide have been explored as potential anticancer agents, including as inhibitors of tyrosine kinases and as small molecule CBX2 inhibitors.[5][6] The compound could serve as a scaffold for the development of new cytotoxic or targeted anticancer therapies.
-
Antimicrobial Activity: The 4-aminobenzamide core is a component of compounds with demonstrated antimicrobial properties against bacteria and fungi.[7] The addition of the aminoacetamide side chain could modulate this activity and spectrum.
-
Chemical Probe and Fragment-Based Drug Design: Due to its relatively small size and multiple functional groups, 4-(2-Aminoacetamido)benzamide could be a valuable tool in fragment-based drug discovery campaigns to identify new binding motifs for protein targets.
Conclusion
4-(2-Aminoacetamido)benzamide is a molecule with significant potential for chemical synthesis and drug discovery. Although direct experimental data is limited, its chemical properties can be reliably predicted based on fundamental chemical principles. The synthetic protocol outlined in this guide provides a clear and practical path for its preparation. The diverse biological activities of related benzamide compounds suggest that 4-(2-Aminoacetamido)benzamide is a promising scaffold for the development of novel therapeutics. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential.
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